N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a hybrid heterocyclic compound featuring a benzimidazole moiety linked via an ethyl group to a hexanamide chain, which terminates in a 4-oxoquinazolin-3(4H)-yl group. This structure combines two pharmacologically significant heterocycles: benzimidazole, known for its role in antitumor and antimicrobial agents, and quinazolinone, a scaffold prevalent in kinase inhibitors and antiviral drugs .
Properties
Molecular Formula |
C23H25N5O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C23H25N5O2/c29-22(24-14-13-21-26-19-10-5-6-11-20(19)27-21)12-2-1-7-15-28-16-25-18-9-4-3-8-17(18)23(28)30/h3-6,8-11,16H,1-2,7,12-15H2,(H,24,29)(H,26,27) |
InChI Key |
ZZLKPIPTDLWTML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Quinazolinone Synthesis: The quinazolinone ring is often formed by the cyclization of anthranilic acid derivatives with amides or nitriles.
Linking the Moieties: The final step involves linking the benzimidazole and quinazolinone moieties through an appropriate linker, such as a hexanamide chain. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole and quinazolinone rings can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: N-oxides of benzimidazole and quinazolinone.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of benzimidazole and quinazolinone rings, which are known for their bioactivity.
Medicine
In medicine, the compound could be explored for its potential as an anticancer agent, given that both benzimidazole and quinazolinone derivatives have shown promise in inhibiting cancer cell growth.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function, while the quinazolinone ring may interact with various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone Derivatives with Acyl Substituents
Quinazolinone derivatives synthesized via acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with aromatic acid chlorides (e.g., ) share the 4-oxoquinazolinone core but lack the benzimidazole-ethyl-hexanamide chain. Instead, these compounds feature aromatic acyl groups, which may enhance π-π stacking interactions but reduce solubility compared to the target compound’s amide-linked spacer .
Hydrophobic Chain-Modified Quinazolinones
Compounds such as N-(2-(1-hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide (compound 14 in ) incorporate long hydrophobic chains (e.g., hydroxyheptadecyl) or aromatic substituents (e.g., benzamide). These modifications prioritize lipophilicity, which could improve membrane permeability but may compromise aqueous solubility.
Imidazolidinone-Based Compounds with Ethoxy Chains
describes compounds like N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide, which share the hexanamide chain but replace the benzimidazole-quinazolinone system with an imidazolidinone core and polyethylene glycol (PEG)-like ethoxy chains. The PEG motifs enhance solubility and biocompatibility, while the imidazolidinone core may target different enzymes (e.g., cyclin-dependent kinases). This highlights how core heterocycle substitutions dictate target specificity .
Thio-Substituted Quinazolinones
Compound 270 from , N-(2-oxo-3-chloro-4-phenylazetidin-1-yl)-2-[(3-benzyl-6-iodo-quinazolin-4(3H)-one-2-yl)thio]acetamide, incorporates a thioacetamide group. Such structural differences may influence metabolic stability and target engagement .
Research Findings and Implications
- Structural Flexibility : The hexanamide spacer in the target compound may confer superior adaptability in binding pockets compared to rigid aromatic or long alkyl chains in analogs .
- Synthetic Challenges: Coupling benzimidazole and quinazolinone heterocycles likely requires precise conditions (e.g., carbodiimide mediators) to avoid side reactions, as seen in .
- Biological Potential: While the evidence lacks direct activity data, the benzimidazole-quinazolinone hybrid is hypothesized to target dual pathways (e.g., kinase inhibition and DNA intercalation), unlike single-heterocycle derivatives .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzimidazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C₁₅H₁₈N₄O
- Molecular Weight : 286.34 g/mol
Benzimidazole derivatives often exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzimidazole compounds act as enzyme inhibitors, affecting pathways related to cancer and infectious diseases.
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antibacterial and Antifungal Activity : These compounds can disrupt cellular processes in bacteria and fungi, leading to cell death.
Anticancer Activity
Research indicates that N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide demonstrates significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves:
- DNA Damage Induction : The compound induces the formation of reactive oxygen species (ROS), leading to DNA strand breaks.
- Cell Cycle Arrest : It promotes G2/M phase arrest by upregulating p53 and p21 proteins, which inhibit cyclin-dependent kinases.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A375 (melanoma) | 15.5 | ROS generation, DNA damage |
| SK-Hep1 (liver cancer) | 12.3 | Cell cycle arrest |
| MDA-MB-231 (breast cancer) | 5.2 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Activity : Exhibits potent activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Effective against common fungal strains such as Candida albicans.
| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| S. aureus | 2 |
| E. coli | 5 |
| C. albicans | 10 |
Case Studies
- Study on Melanoma Cells : A study demonstrated that the compound sensitizes melanoma cells to radiation therapy by increasing intracellular ROS levels and enhancing DNA damage response pathways .
- Antimicrobial Efficacy : In a comparative study, N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide showed superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
